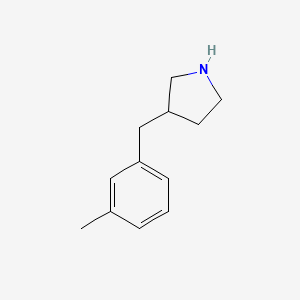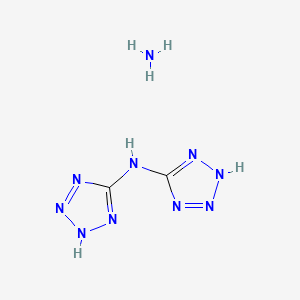![molecular formula C7H6N2O2S B1506147 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 35265-80-6](/img/structure/B1506147.png)
6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C7H6N2O2S and its molecular weight is 182.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been found to inhibit protein tyrosine kinases and phosphatidylinositol 3-kinase (PI3K) , which play crucial roles in cell signaling and growth.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cell signaling pathways .
Biochemical Pathways
Related compounds have been found to affect the pi3k/akt signaling pathway , which is involved in cell survival, growth, and proliferation.
Result of Action
Related compounds have been found to exhibit antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities .
Biochemical Analysis
Biochemical Properties
6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves its binding to voltage-gated L-type calcium channels, where it acts as an activator . This interaction is significant as it modulates calcium ion flux across cell membranes, impacting numerous cellular processes. Additionally, this compound has been shown to interact with certain kinases, potentially influencing signal transduction pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its activation of L-type calcium channels can lead to increased intracellular calcium levels, which in turn can activate various calcium-dependent signaling pathways . This compound also affects gene expression by modulating the activity of transcription factors that are sensitive to changes in intracellular calcium levels. Furthermore, this compound has been implicated in altering cellular metabolism, particularly in cancer cells, where it can induce cell cycle arrest and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on voltage-gated L-type calcium channels, leading to their activation and subsequent increase in calcium ion influx . This binding interaction is facilitated by the unique structural features of the compound, which allow it to fit into the binding pocket of the channel. Additionally, this compound can inhibit or activate various enzymes, depending on the context, thereby modulating biochemical pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that its effects on cellular function can persist, leading to sustained changes in cell signaling and metabolism. In vitro studies have demonstrated that prolonged exposure to this compound can result in significant alterations in gene expression and cellular behavior .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cellular function and promote cell survival . At higher doses, it can induce toxic effects, including cell death and tissue damage. Studies have identified a threshold dose beyond which the adverse effects become pronounced, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination from the body . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. These interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cell membranes and its localization within different cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to penetrate cell membranes and accumulate in specific tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and exert its effects . The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific cellular compartments. Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
6-methyl-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-3-2-4-5(12-3)6(10)9-7(11)8-4/h2H,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZHAUJWNOWGDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717051 | |
| Record name | 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35265-80-6 | |
| Record name | 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine](/img/structure/B1506066.png)
![2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine](/img/structure/B1506067.png)




![4H,5H,6H,7H-Pyrazolo[1,5-A]pyridin-3-ylmethanamine](/img/structure/B1506077.png)


![Methyl benzo[c][1,2,5]thiadiazole-4-carboxylate](/img/structure/B1506081.png)
![Pyrazolo[1,5-A]pyridin-3-ylboronic acid](/img/structure/B1506082.png)
![2-Chloro-7,8-dimethyl-2H-pyrimido[1,2-b]pyridazine](/img/structure/B1506089.png)
![7-Chlorobenzo[d]thiazole-2-carbonitrile](/img/structure/B1506096.png)
![7-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1506097.png)
